molecular formula C10H8BrN B1602003 3-Bromo-6-methylquinoline CAS No. 66438-78-6

3-Bromo-6-methylquinoline

Cat. No. B1602003
CAS RN: 66438-78-6
M. Wt: 222.08 g/mol
InChI Key: IJWMQFNPEIICOS-UHFFFAOYSA-N
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Description

3-Bromo-6-methylquinoline is a chemical compound with the molecular formula C10H8BrN . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 3-bromo-6-methylquinoline and its derivatives involves various protocols. For instance, a synthetic method of 3-benzyl-6-bromo-2-methoxyquinoline involves several steps including the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of 3-Bromo-6-methylquinoline is 222.08 . The InChI key, which is a unique identifier for the compound, is VLKIHAKQTRBPLC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-6-methylquinoline, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

3-Bromo-6-methylquinoline is a solid compound . Its flash point and boiling point are not applicable .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • A study by Wlodarczyk et al. (2011) describes the synthesis of 6-bromo-2-chloro-4-methylquinoline, highlighting the steps involved in its preparation and the optimization of conditions for specific reactions. This synthesis is part of the Knorr reaction process and is relevant for understanding the chemical behavior of related compounds including 3-Bromo-6-methylquinoline (Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J., & Janin, Y., 2011).
  • Choi and Chi (2004) investigated the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, revealing insights into the regiochemistry of nucleophilic substitution reactions involving similar compounds (Choi, H., & Chi, D., 2004).

Application in Fluorescence and Sensing

  • Geddes et al. (2001) developed fluorescent probes by quaternising 6-methylquinoline with 3-bromo-1-propanol, indicating the potential of derivatives of 3-Bromo-6-methylquinoline in creating water-soluble probes with fluorescence quenching capabilities, useful for chloride determination in biological systems (Geddes, C., Apperson, K., Karolin, J., & Birch, D., 2001).

Pharmaceutical and Biological Research

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318 and precautionary statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their wide variety of applications in medicinal chemistry . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-bromo-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWMQFNPEIICOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499352
Record name 3-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylquinoline

CAS RN

66438-78-6
Record name 3-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methylquinoline (1.9906 g, 13.903 mmol) was dissolved in 20 mL of carbon tetrachloride. Bromine (0.72 mL, 14 mmol) was added dropwise to the reaction solution and the suspension was heated to reflux (80° C.). Pyridine (1.15 mL, 13.9 mmol) was added while reaction was heating to 80° C. and the reaction was allowed to stir at reflux for 1.5 hours. The reaction was cooled to room temperature and diluted with dichloromethane. The reaction was washed with water and the organic was dried over sodium sulfate, filtered and concentrated to give a thick brown oil that solidified upon standing. The crude solid was purified on an 80 g silica gel ISCO column eluting with a very slow gradient: 0% to 15% to 20% ethyl acetate in heptanes to give the desired 3-bromo-6-methylquinoline. 1H NMR (400 MHz, CDCl3) δ ppm 2.52 (s, 3H) 7.47 (s, 1H) 7.54 (dd, J=8.59, 1.95 Hz, 1H) 7.95 (d, J=8.59 Hz, 1H) 8.19 (d, J=2.15 Hz, 1H) 8.81 (d, J=2.34 Hz, 1H). GCMS=221 at 2.93 minutes.
Quantity
1.9906 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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